molecular formula C13H19N3O2 B15212574 (S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide CAS No. 919996-36-4

(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide

Cat. No.: B15212574
CAS No.: 919996-36-4
M. Wt: 249.31 g/mol
InChI Key: UPKQWGRGRPGTAK-LBPRGKRZSA-N
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Description

(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, a benzyl group, and a hydroxyacetamide moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Formation of the Hydroxyacetamide Moiety: The final step involves the reaction of the intermediate compound with hydroxylamine and acetic anhydride to form the hydroxyacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydroxyacetamide group into an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate conversion.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(1-Benzylpyrrolidin-3-yl)methanol
  • (S)-1-(1-Benzylpyrrolidin-3-yl)cyclopropan-1-amine
  • (1-Benzylpyrrolidin-3-yl)methanamine

Uniqueness

(S)-2-((1-Benzylpyrrolidin-3-yl)amino)-N-hydroxyacetamide is unique due to its hydroxyacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

919996-36-4

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

2-[[(3S)-1-benzylpyrrolidin-3-yl]amino]-N-hydroxyacetamide

InChI

InChI=1S/C13H19N3O2/c17-13(15-18)8-14-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12,14,18H,6-10H2,(H,15,17)/t12-/m0/s1

InChI Key

UPKQWGRGRPGTAK-LBPRGKRZSA-N

Isomeric SMILES

C1CN(C[C@H]1NCC(=O)NO)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1NCC(=O)NO)CC2=CC=CC=C2

Origin of Product

United States

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